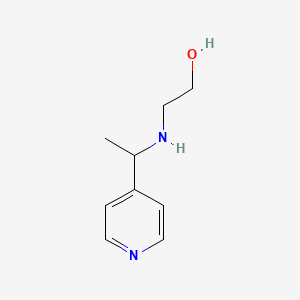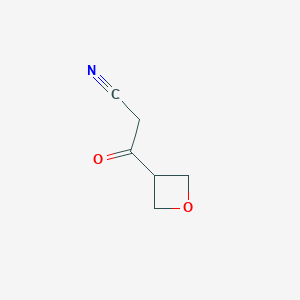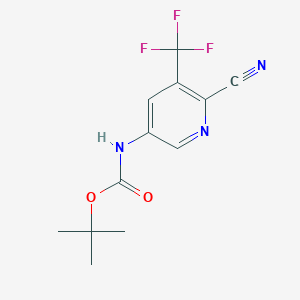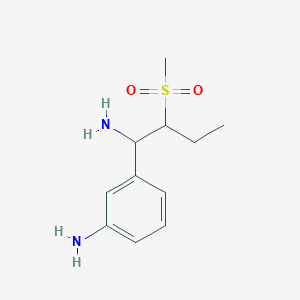
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol is a chemical compound with the molecular formula C9H14N2O. It is a derivative of ethanolamine, where the amino group is substituted with a pyridin-4-yl ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol typically involves the reaction of pyridine derivatives with ethanolamine. One common method is the reductive amination of 4-pyridinecarboxaldehyde with ethanolamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as distillation or recrystallization to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinecarboxylic acids or aldehydes.
Reduction: Ethanolamine derivatives.
Substitution: Various substituted ethanolamines depending on the reagent used.
Aplicaciones Científicas De Investigación
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. Its effects are mediated through the formation of coordination complexes or by modulating enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-((1-(Pyridin-2-yl)ethyl)amino)ethan-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
2-((1-(Pyridin-3-yl)ethyl)amino)ethan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
2-((1-(Pyridin-4-yl)ethyl)amino)butan-1-ol: Similar structure but with an additional carbon in the ethanolamine chain.
Uniqueness
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(1-pyridin-4-ylethylamino)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-8(11-6-7-12)9-2-4-10-5-3-9/h2-5,8,11-12H,6-7H2,1H3 |
Clave InChI |
LQSOFISTTFRYPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=NC=C1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)

![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)



![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
